molecular formula C9H11NO2 B13065024 2-(6-Methylpyridin-2-yl)propanoic acid

2-(6-Methylpyridin-2-yl)propanoic acid

Cat. No.: B13065024
M. Wt: 165.19 g/mol
InChI Key: RVWOHHWZJFOOHU-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a propanoic acid moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by the introduction of the propanoic acid group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 6-methylpyridine in the presence of a suitable catalyst, followed by the carboxylation of the resulting intermediate. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may influence the properties of polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)propanoic acid: Lacks the methyl group at the 6th position.

    2-(6-Bromopyridin-2-yl)propanoic acid: Contains a bromine atom instead of a methyl group.

    2-(6-Methylpyridin-2-yl)butanoic acid: Has an additional carbon in the alkyl chain.

Uniqueness

2-(6-Methylpyridin-2-yl)propanoic acid is unique due to the presence of the methyl group at the 6th position of the pyridine ring. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-8(10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)

InChI Key

RVWOHHWZJFOOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

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